molecular formula C28H31NO11 B1197804 Rhodomycin D

Rhodomycin D

Cat. No. B1197804
M. Wt: 557.5 g/mol
InChI Key: CADJZGPRUYOSGU-QWWLYEKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodomycin D is an anthracycline that is aklavinone having a 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl residue attached at position 4 via a glycosidic linkage. It has a role as a metabolite. It is an aminoglycoside, a deoxy hexoside, a monosaccharide derivative, an anthracycline antibiotic, a member of tetracenequinones, a methyl ester and a member of p-quinones. It derives from an aklavinone. It is a conjugate base of a rhodomycin D(1+).

Scientific Research Applications

1. Biosynthesis and Metabolic Engineering

  • Rhodomycin D (RHOD) is involved in the biosynthesis of the anthracycline antibiotic doxorubicin, a clinically important cancer therapeutic agent. The process of attaching TDP-L-daunosamine to ε-rhodomycinone (RHO) to produce RHOD has been achieved through bioconversion in genetically engineered Streptomyces venezuelae (박성희 et al., 2008).

2. Enzymatic Functions in Antibiotic Production

  • In the production of anthracyclines, which are used as anti-tumor drugs, aclacinomycin-10-hydroxylase (RdmB) catalyzes the hydroxylation of 15-demethoxy-epsilon-rhodomycin to beta-rhodomycin. This step is crucial in the biosynthesis of these metabolites, with RdmB playing a significant role in modifying the polyketide backbone (A. Jansson et al., 2003).

3. Antibiotic Discovery and Natural Product Research

  • Rhodomycin analogues, isolated from Streptomyces purpurascens, have shown activity against Gram-positive bacteria. Among these, Rhodomycin B, identified as a potent compound, displayed significant antibacterial properties, suggesting the potential for developing new antibiotics (S. Holkar et al., 2013).

4. Molecular Targeting in Cancer Therapy

  • Rhodomycin A has been identified as a compound that targets Src to suppress lung cancer tumorigenesis and metastasis. Its mechanism includes reducing the activity and expression of Src and its associated proteins. This finding highlights the potential of rhodomycin A in the development of anti-tumor drugs (Yi-Hua Lai et al., 2015).

5. Drug Development and Synthetic Modification

  • The synthesis of new rhodomycin derivatives, with modifications in the sugar moiety, has been explored for their cytotoxic activity. This research contributes to understanding the structural and functional aspects of rhodomycin derivatives, aiding in the development of more effective drugs (Nectarios Algiannis et al., 2002).

properties

Product Name

Rhodomycin D

Molecular Formula

C28H31NO11

Molecular Weight

557.5 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C28H31NO11/c1-4-28(37)9-14(40-15-8-12(29)22(31)10(2)39-15)17-18(21(28)27(36)38-3)26(35)19-20(25(17)34)24(33)16-11(23(19)32)6-5-7-13(16)30/h5-7,10,12,14-15,21-22,30-31,34-35,37H,4,8-9,29H2,1-3H3/t10-,12-,14-,15-,21-,22+,28+/m0/s1

InChI Key

CADJZGPRUYOSGU-QWWLYEKJSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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